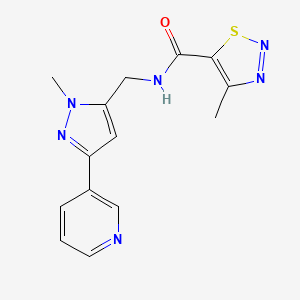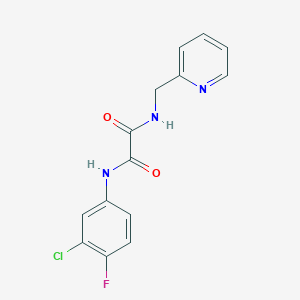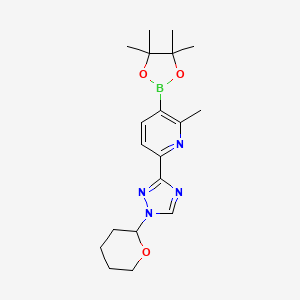
2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C19H27BN4O3 and its molecular weight is 370.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Synthesis Process : The compound 2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, similar to its derivatives, is synthesized through multi-step substitution reactions involving boric acid ester intermediates with benzene rings. This process is characterized by the use of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction (Huang et al., 2021).
- Crystallographic Analysis : The molecular structures of these compounds are confirmed through crystallographic analyses, with their conformational aspects being consistent with those determined by single crystal X-ray diffraction. This alignment between the optimized molecular structures and crystal structures provides a solid foundation for understanding the physicochemical properties of the compound (Huang et al., 2021).
Molecular and Electronic Structure
- Density Functional Theory (DFT) Studies : The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using DFT. Such studies reveal important insights into the physicochemical properties of the compound, enhancing our understanding of its potential scientific applications (Huang et al., 2021).
Applications in Polymer Synthesis
- Copolymer Synthesis : Related compounds involving the tetramethyl-dioxaborolane structure have been utilized in the synthesis of fluorene copolymers. These copolymers exhibit significant absorption peaks and display emission from both the main chain and DCM units, indicating potential applications in materials science and optoelectronics (Cheon et al., 2005).
Synthesis of Novel Derivatives
- Creation of Novel Compounds : The compound and its analogs have been used as building blocks in creating new chemical entities. This includes the synthesis of novel triazole derivatives based on different heterocyclic systems, indicating their versatility in organic synthesis and potential drug development (Mottaghinejad & Alibakhshi, 2018).
Propriétés
IUPAC Name |
2-methyl-6-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN4O3/c1-13-14(20-26-18(2,3)19(4,5)27-20)9-10-15(22-13)17-21-12-24(23-17)16-8-6-7-11-25-16/h9-10,12,16H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWXMPHBQEQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C3=NN(C=N3)C4CCCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)
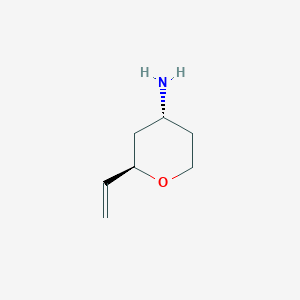
![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
![4-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2660441.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2660443.png)

![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)

![(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide](/img/structure/B2660452.png)

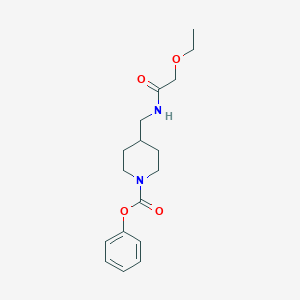
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2660457.png)
